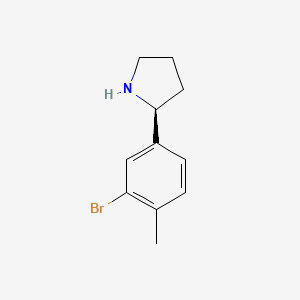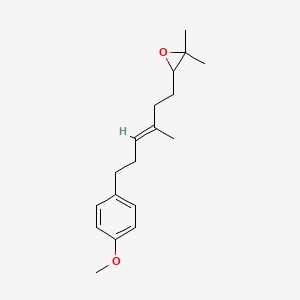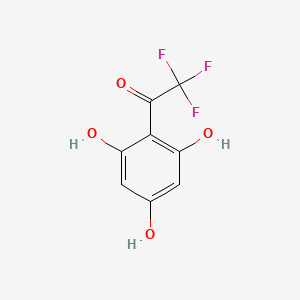
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromobenzyl group attached to the alpha carbon of the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-bromobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobenzyl bromide.
Formation of Intermediate: The 4-bromobenzyl bromide is then reacted with a suitable amino acid precursor under controlled conditions to form the desired product.
For example, one method involves the reaction of 4-bromobenzyl bromide with an amino acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, acids, and substituted benzyl derivatives.
科学的研究の応用
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of (S)-3-Amino-2-(4-bromobenzyl)propanoic acid involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
S-(4-Bromobenzyl)cysteine: This compound features a similar bromobenzyl group but is based on cysteine instead of the amino acid backbone.
4-Bromophenylacetic acid: Another compound with a bromobenzyl group, but with different functional groups attached.
Uniqueness
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid is unique due to its specific structure, which combines the properties of an amino acid with the reactivity of a bromobenzyl group.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
GKIMDBLWVUDOQG-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)Br |
正規SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)
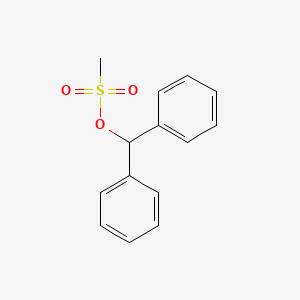

![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
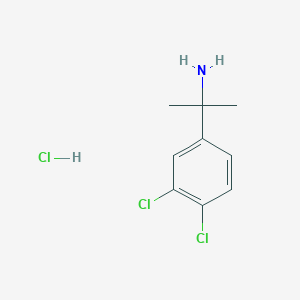
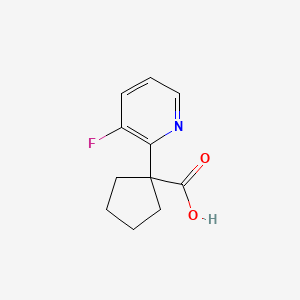
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
